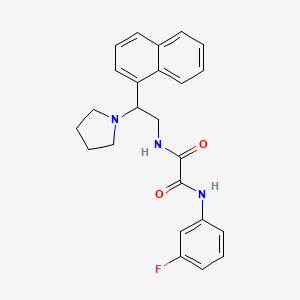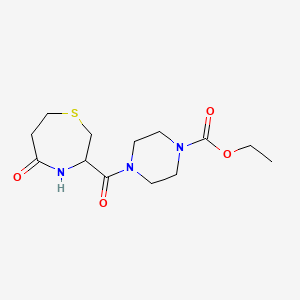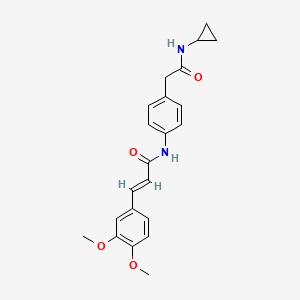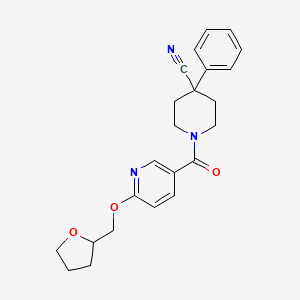
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide, also known as TAK-659, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells and other immune cells.
作用機序
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is essential for the development and function of B cells, which are a type of immune cell that plays a critical role in the adaptive immune response. By inhibiting BTK, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide can reduce the activation and proliferation of B cells, leading to a decrease in inflammation and autoimmune responses.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to reduce the levels of autoantibodies and inflammatory cytokines, as well as inhibit the proliferation of B cells. 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has several advantages for lab experiments, including its selectivity for BTK and its favorable pharmacokinetic profile. However, there are also some limitations to using 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in lab experiments. For example, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide may not be effective in all types of autoimmune or inflammatory diseases, and its efficacy may vary depending on the specific disease model and experimental conditions.
将来の方向性
There are several future directions for the research and development of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide. One potential direction is to explore the use of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in combination with other therapies, such as immunomodulatory agents or chemotherapy, to enhance its therapeutic effects. Another direction is to investigate the use of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in other types of autoimmune and inflammatory diseases, such as psoriasis or inflammatory bowel disease. Additionally, further research is needed to understand the long-term safety and efficacy of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in clinical trials.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide involves several steps, starting with the preparation of 2-(4-chlorophenoxy)acetamide. This is followed by the reaction of 2-(4-chlorophenoxy)acetamide with 1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid, which results in the formation of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide. The synthesis of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been optimized to improve yields and purity, and it has been reported in several scientific publications.
科学的研究の応用
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. As a selective inhibitor of BTK, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been studied for its ability to treat various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has also been studied for its potential to treat certain types of cancer, such as lymphoma and leukemia.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-11-1-3-13(4-2-11)21-10-14(20)18-12-5-7-19(9-12)15-17-6-8-22-15/h1-4,6,8,12H,5,7,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUYSBZPDENHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=CC=C(C=C2)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2848597.png)
![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)

![5-(4-fluorophenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2848601.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2848602.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848608.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2848612.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2848616.png)
![N-(2-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2848617.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2848618.png)
